3-(1-Methyl-1H-imidazol-5-yl)propanoic acid

Medicinal Chemistry ADME Physicochemical Properties

Medicinal chemists seeking a validated farnesyltransferase inhibitor scaffold often face supply inconsistency with positional isomers. This compound delivers a specific 1-methyl-5-yl imidazole regiochemistry essential for mimicking 1-methylhistidine pharmacophores. • Proven FTase inhibitor core (ZARNESTRA series) • CNS-compatible TPSA (55.1 Ų, XLogP3 -0.2) • Deaminated 1-methylhistidine analog for METTL9/Complex I studies • Hydrochloride salt (≥95% purity) ensures reliable HTS dissolution.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B12979932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-imidazol-5-yl)propanoic acid
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CCC(=O)O
InChIInChI=1S/C7H10N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
InChIKeyJIEZRPMOTVXGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-imidazol-5-yl)propanoic Acid: Key Differentiators


3-(1-Methyl-1H-imidazol-5-yl)propanoic acid (CAS 857764-73-9) is a C7H10N2O2 heterocyclic building block featuring a propanoic acid chain attached to the 5-position of a 1-methylimidazole ring [1]. It serves as a critical intermediate in medicinal chemistry, notably as a deaminated analog of the natural amino acid 1-methylhistidine and as the core scaffold in the farnesyltransferase inhibitor ZARNESTRA (R115777) [2]. Its specific regiochemistry and N-methylation pattern drive distinct physicochemical properties and biological recognition compared to its positional isomers and des-methyl analogs .

1
Medicinal chemistry building blockscaffold context
2
Deaminated 1-methylhistidine analogpathway probe context
3
N-Methyl-5-yl regioisomerstereochemical control context

3-(1-Methyl-1H-imidazol-5-yl)propanoic Acid: Why Substitution Fails


Simple substitution with the 2-yl positional isomer (CAS 869938-98-7) or the des-methyl analog (imidazole-5-propionic acid, CAS 1074-59-5) is not viable without compromising experimental outcomes. The 1-methyl-5-yl substitution pattern is essential for mimicking the pharmacophore of 1-methylhistidine-containing peptides like anserine [1], and its replacement with a 4-methyl-1,2,4-triazole in the ZARNESTRA series required extensive SAR validation to maintain farnesyltransferase inhibition [2]. Physicochemical shifts—including a LogP difference of >0.6 units between the target compound and its des-methyl analog—alter solubility, membrane permeability, and chromatographic behavior [3]. These quantitative distinctions underscore why this specific compound cannot be interchanged without re-optimizing synthetic routes or re-validating biological assays.

1
Positional isomer 2-yl regioisomer may shift pharmacophoric recognition and synthetic route efficiency.
2
Des-methyl analog LogP increase >0.6 units may alter membrane permeability and chromatographic behavior.
3
Heterocycle replacement Triazole bioisostere requires de novo SAR validation; imidazole binding profile may not transfer.

3-(1-Methyl-1H-imidazol-5-yl)propanoic Acid: Quantitative Differentiation Evidence


LogP Reduction vs. Des-Methyl Analog

The target compound exhibits a significantly lower computed LogP (XLogP3-AA: -0.2) compared to its des-methyl analog, 3-(1H-imidazol-5-yl)propanoic acid (LogP: 0.4269) [1][2]. This ~0.63 log unit decrease is driven by the methylation at N-1, which reduces the overall lipophilicity of the molecule, bringing it closer to the optimal CNS drug-like range and away from the higher lipophilicity of the unmethylated form [1]. This is a critical parameter for lead optimization where metabolic stability and off-target binding are concerns.

LogP Reduction
Cross-study comparable
Δ LogP ≈ −0.63 vs. des-methyl analog
Supports aqueous-compatible probe design
Predicted values; experimental confirmation recommended
Medicinal Chemistry ADME Physicochemical Properties

TPSA Advantage for BBB Penetration

The target compound's Topological Polar Surface Area (TPSA) is 55.1 Ų [1], compared to 65.98 Ų for the des-methyl analog 3-(1H-imidazol-5-yl)propanoic acid [2]. The ~11 Ų reduction is directly attributable to the replacement of the N-H hydrogen bond donor on the imidazole with an N-CH3 group [1]. A TPSA below 60 Ų is generally considered favorable for passive blood-brain barrier (BBB) penetration, whereas values above 60 Ų typically result in poor CNS exposure [3].

TPSA Advantage for BBB
Cross-study comparable
Target: 55.1 Ų vs. Des-methyl: 65.98 Ų
Δ TPSA ≈ −10.9 Ų
CNS penetration model context
Computed values; TPSA ≤60 Ų cutoff referenced
Blood-Brain Barrier CNS Drug Design Physicochemical Profiling

Handling Advantages over 2-Yl Isomer

The positional isomer 3-(1-methyl-1H-imidazol-2-yl)propanoic acid (CAS 869938-98-7) is reported as a solid with a melting point of 139-141°C . While the exact melting point of the target 5-yl compound is not widely reported in primary literature, its predicted density (1.2±0.1 g/cm³) suggests a distinct crystalline packing arrangement compared to the 2-yl isomer, which can lead to differences in solubility rates and ease of formulation as a hydrochloride salt . The 5-yl regioisomer is more frequently offered as the hydrochloride salt (CAS 1225439-38-2) with standardized purity ≥95%, ensuring consistent handling in automated synthesis platforms .

Handling vs. 2-Yl Isomer
Data to verify
Target density: 1.2±0.1 g/cm³
HCl salt purity: ≥95%
Standardized salt for HTS workflows
Predicted density; supplier-reported purity
Compound Management Solid-State Properties Synthetic Chemistry

Validated FTase Inhibitor Pharmacophore

The 1-methylimidazol-5-yl moiety is a critical pharmacophoric element in ZARNESTRA (R115777), a selective farnesyltransferase inhibitor with in vivo antitumor activity [1]. Medicinal chemistry studies have demonstrated that replacement of this moiety with a 4-methyl-1,2,4-triazol-3-yl group yields compounds with similar SAR profiles, but the imidazole core remains essential for optimal binding interactions [2]. The ZARNESTRA compound incorporating this moiety underwent Phase III clinical evaluation, validating the translational relevance of this specific substitution pattern [1].

FTase Inhibitor Pharmacophore
Class-level inference
Core scaffold of R115777 (ZARNESTRA)
Triazole replacement: tolerated bioisostere
Supports oncology SAR study context
Clinical-stage inhibitor evidence; imidazole binding essential
Medicinal Chemistry Oncology Structure-Activity Relationship

Natural Product Congener of Anserine and 1-Methylhistidine

The target compound is the deaminated analog of 1-methylhistidine, a post-translationally modified amino acid found in anserine (β-alanyl-1-methylhistidine), a dipeptide with antioxidant and pH-buffering roles in skeletal muscle [1]. Unlike the 3-methylhistidine isomer (a biomarker for muscle protein breakdown), 1-methylhistidine modification is mediated by the METTL9 methyltransferase and enhances mitochondrial respiration via Complex I, indicating distinct biological functions for the 1-methyl vs. 3-methyl regioisomers [2]. This establishes the 1-methylimidazol-5-yl scaffold as biologically privileged compared to the 3-methyl (4-yl) isomer.

Natural Product Congener
Class-level inference
Deaminated analog of 1-methylhistidine
3-methylhistidine: muscle catabolism biomarker
Supports 1-MH pathway probe design
METTL9 substrate context; biological role differentiation reported
Natural Products Metabolomics Biochemical Probes

3-(1-Methyl-1H-imidazol-5-yl)propanoic Acid: Application Scenarios


FTase Inhibitor Analogs for Oncology

The 1-methylimidazol-5-yl scaffold is a validated pharmacophoric element for farnesyltransferase (FTase) inhibition, as demonstrated by the clinical candidate ZARNESTRA (R115777) [1]. Researchers designing novel FTase inhibitors can use this building block as the starting point for SAR exploration, confident in the scaffold's established binding interactions. Substitution with triazole or other heterocycles requires de novo validation, while the 5-yl imidazole scaffold provides a proven trajectory into Ras-targeted cancer therapeutics [2].

CNS-Targeted Lead Optimization

With a TPSA of 55.1 Ų and XLogP3 of -0.2, this compound resides within favorable parameters for CNS drug design [1]. Medicinal chemists optimizing leads for neurological indications (e.g., cognitive deficits, as targeted by the M1 agonist SDZ ENS 163) can incorporate this scaffold with confidence that the physicochemical properties are compatible with BBB penetration, unlike the des-methyl analog (TPSA 65.98 Ų) which lies above the typical CNS cutoff [2][3].

1-Methylhistidine Pathway Chemical Probes

As a deaminated analog of 1-methylhistidine, this building block is ideal for constructing peptide mimetics that interrogate METTL9-mediated methylation and its impact on mitochondrial Complex I function [1]. The 5-yl regioisomer uniquely recapitulates the natural 1-methylhistidine stereochemistry, unlike 3-methylhistidine derivatives, enabling the design of selective biochemical probes for studying this emerging epigenetic-like modification pathway [2].

Consistent Salt for High-Throughput Screening

The reliable commercial availability of the hydrochloride salt (CAS 1225439-38-2) at ≥95% purity ensures consistent dissolution and automated dispensing in HTS workflows [1]. The standardized physical form reduces variability in DMSO stock preparation and subsequent biological assays compared to less consistently supplied positional isomers [2]. This operational consistency is critical for large-scale screening campaigns where compound handling errors directly impact hit validation rates.

Application
Selection Property
Validation Focus
FTase inhibitor SAR studies
Validated pharmacophoric scaffold
FTase binding assay context
CNS-targeted lead optimization
Favorable TPSA/LogP profile
BBB penetration model review
1-Methylhistidine pathway probes
Regioisomeric congruence
METTL9/Complex I assay context
High-throughput screening decks
Standardized HCl salt supply
Dissolution and dispensing consistency
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